

# An In-depth Technical Guide to DCG-IV: A Selective mGluR2/3 Agonist

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## Compound of Interest

Compound Name: DCG-IV

Cat. No.: B120938

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## Abstract

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as **DCG-IV**, is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial G-protein coupled receptors (GPCRs) involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system. Due to their significant role in regulating glutamate levels, mGluR2/3 have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. This technical guide provides a comprehensive overview of **DCG-IV**, including its binding affinity, potency, and efficacy. Detailed experimental protocols for key assays are presented, alongside visualizations of its signaling pathways and experimental workflows, to facilitate further research and drug development efforts in this area.

## Core Pharmacology of DCG-IV

**DCG-IV** exhibits high affinity and selective agonist activity at mGluR2 and mGluR3. Its primary mechanism of action involves the activation of these receptors, which are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **DCG-IV** at mGluR2/3 and its selectivity profile.

Table 1: Binding Affinity and Potency of **DCG-IV** at mGluR2/3

Parameter	Receptor	Value	Assay Type	Reference
Ki	mGluR (high-affinity site)	0.26 $\mu$ M	Radioligand Binding ([3H]glutamate)	[1]
EC50	mGluR2	0.2 $\mu$ M	cAMP Inhibition	[1]
EC50	mGluR3	0.3 $\mu$ M	cAMP Inhibition	[1]
EC50	mGluR (general)	0.21 $\mu$ M	GTPase Stimulation	[2]
EC50	fEPSP Inhibition	80 nM	Electrophysiology (hippocampal slices)	[3]

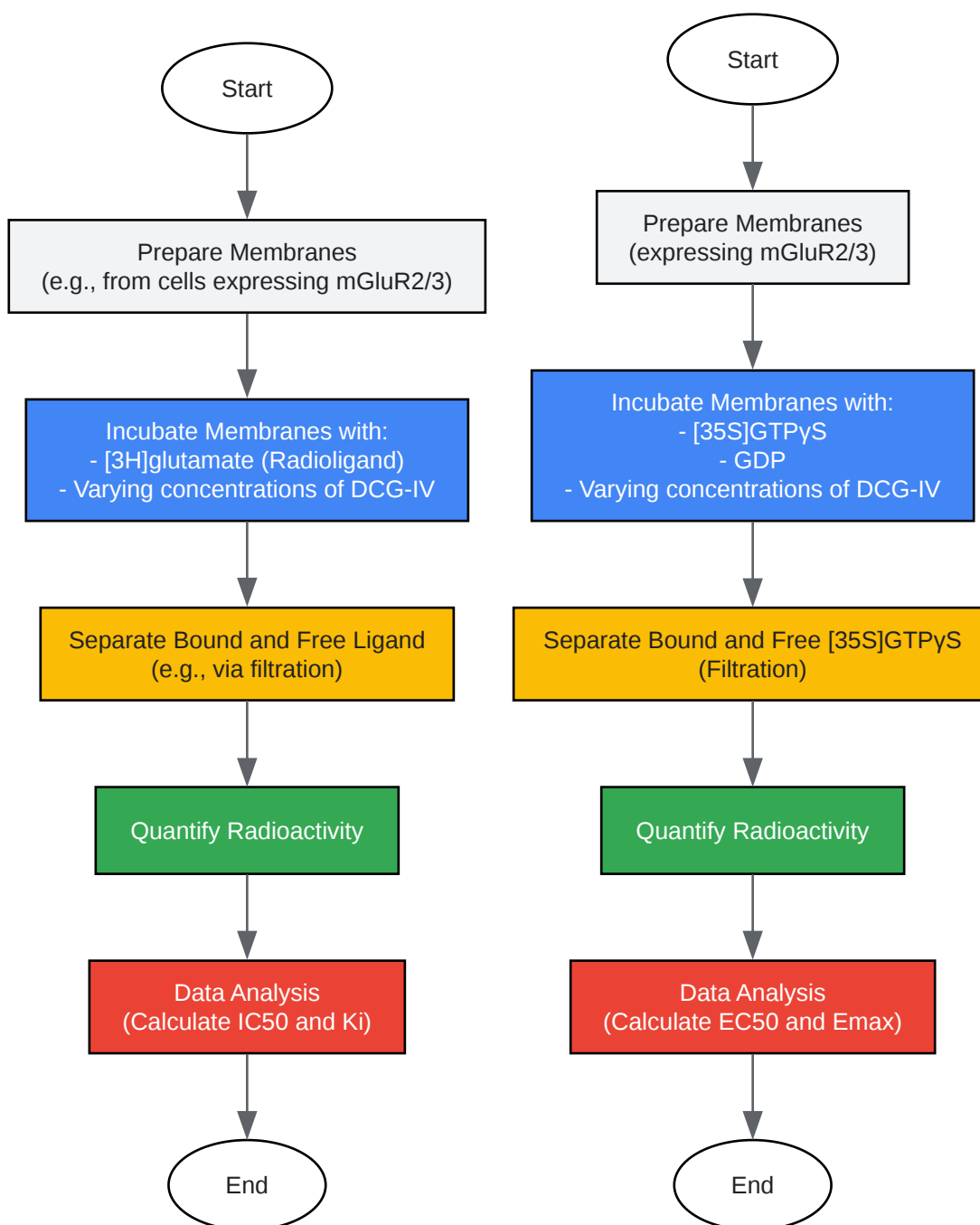
Table 2: Selectivity Profile of **DCG-IV** at Other mGluR Subtypes

Receptor Subtype	Activity	IC50	Reference
Group I (mGluR1, mGluR5)	Antagonist	>100 $\mu$ M	[1]
Group III (mGluR4,6,7,8)	Antagonist	>100 $\mu$ M	[1]

Note: In some contexts, **DCG-IV** has been reported to act as an agonist at NMDA receptors, which should be considered when interpreting experimental results, particularly at higher concentrations.[4][5][6]

## Signaling Pathways of DCG-IV

Activation of mGluR2/3 by **DCG-IV** initiates a signaling cascade that primarily serves to dampen neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production and decreased protein kinase A (PKA) activity. This can result in the modulation of various ion channels and synaptic proteins, ultimately leading to a reduction in glutamate release from presynaptic terminals.



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